molecular formula C35H64O7 B1167456 hemoglobin Chicago CAS No. 107497-29-0

hemoglobin Chicago

Cat. No.: B1167456
CAS No.: 107497-29-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hemoglobin Chicago (Hb Chicago) is a rare hemoglobin variant resulting from a point mutation in the alpha-globin gene. Specifically, it is characterized by a leucine-to-methionine substitution at position 136 of the alpha chain (α2136 Leu→Met, H19) . This mutation was first identified in a Black American family and has since been associated with mild clinical manifestations, often presenting asymptomatically unless compounded by other hemoglobinopathies or thalassemias . Diagnostic methods such as high-performance liquid chromatography (HPLC) and DNA sequencing are critical for distinguishing Hb Chicago from other variants due to its unique elution profile .

Properties

CAS No.

107497-29-0

Molecular Formula

C35H64O7

Synonyms

hemoglobin Chicago

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Hemoglobin Variants

Molecular and Structural Comparisons

Hb Chicago is an alpha-globin chain variant. Key comparisons with other hemoglobin variants include:

Variant Globin Chain Amino Acid Substitution Structural Impact Clinical Presentation
Hb Chicago Alpha (α2) α2136 Leu→Met (H19) Altered heme pocket stability; reduced oxygen affinity Asymptomatic or mild hemolysis
Hb I-Interlaken Alpha (α1) α15 Gly→Asp Disrupted alpha-beta dimer interface; decreased solubility Mild hemolytic anemia, splenomegaly
Hb S (Sickle) Beta (β) β6 Glu→Val Hydrophobic polymerization under hypoxia; sickle-shaped RBCs Severe vaso-occlusive crises, chronic anemia
Hb Monroe Beta (β) β130 Ala→Val Unstable beta chain; precipitation in RBCs Hemolytic anemia, jaundice

Key Findings :

  • Hb Chicago’s alpha-chain mutation contrasts with beta-chain variants like Hb S and Hb Monroe, which often cause severe clinical outcomes.

Clinical and Phenotypic Comparisons

Hb Chicago in Compound Heterozygous States
Comparison with Other Compound Variants
Compound Variant Clinical Severity Hematological Features
Hb SC Disease Moderate (pain crises, retinopathy) Target cells, Hb C crystals, Hb ~50% S, ~50% C
Hb Chicago/Sickle Disease Mild (rare crises) Microcytosis, Hb ~45% S, ~45% Chicago, ~10% Hb F
Hb E/β-thalassemia Severe (transfusion-dependent) Hypochromia, Hb E ~60%, Hb F ~40%

Key Findings :

  • Hb Chicago’s compound heterozygous states (e.g., with Hb S) are clinically milder than Hb SC or Hb E/β-thalassemia, underscoring its relatively benign nature .

Diagnostic and Methodological Considerations

Hb Chicago is identified via HPLC, where it elutes later than Hb A but earlier than Hb F . Distinguishing it from Hb I-Interlaken requires isoelectric focusing or genetic testing due to overlapping solubility profiles .

Q & A

Basic Research Questions

Q. What experimental design frameworks are most appropriate for studying hemoglobin variants like hemoglobin Chicago?

  • Use the PICO framework (Patient/Population, Intervention, Comparison, Outcome) to structure hypotheses, particularly for clinical studies. For example: "In individuals with this compound (P), how does oxidative stress (I) compared to standard conditions (C) affect hemoglobin stability (O)?" .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study feasibility. For instance, ensure access to specialized spectroscopy tools for hemoglobin analysis and address ethical considerations in human sample collection .

Q. How can researchers identify and address gaps in existing literature on this compound?

  • Conduct systematic literature reviews using databases like PubMed and Web of Science, focusing on keywords such as "hemoglobin variants," "oxygen affinity," and "structural instability." Use Chicago-style footnotes for citations to maintain academic rigor .
  • Critically analyze contradictions in existing data (e.g., conflicting reports on this compound’s oxygen-binding capacity) by comparing methodologies, such as differences in spectrophotometric assays or sample preparation .

Advanced Research Questions

Q. What statistical methods are recommended for analyzing this compound data with high measurement variability?

  • Use multiple regression analysis to control for confounding variables (e.g., age, comorbid conditions) when evaluating hemoglobin stability. Tools like SPSS (as used in hemoglobin A1c studies) can model relationships between variables .
  • Address measurement errors in hemoglobin concentration data (common in low-resource settings) by applying robust standard deviations and sensitivity analyses to distinguish biological variation from instrument error .

Q. How should researchers resolve contradictions between in vitro and in vivo findings for this compound?

  • Design hybrid experiments that integrate crystallography (in vitro) with clinical observations (in vivo). For example, compare structural data from X-ray diffraction with patient oxygen saturation levels .
  • Use Bayesian meta-analysis to reconcile conflicting results, assigning higher weight to studies with larger sample sizes or stricter quality controls (e.g., standardized hemoglobin assays) .

Q. What strategies ensure ethical compliance and data integrity in longitudinal this compound studies?

  • Implement double-blind protocols for data collection and analysis to minimize bias. Document all procedures using Chicago-style methodology sections , including footnotes for equipment specifications (e.g., HemoCue® Hb 201+ analyzers) .
  • Use blockchain-based data logging for immutable records of hemoglobin measurements, particularly in multi-center studies .

Methodological Best Practices

Q. How to present this compound data in compliance with Chicago-style formatting?

  • Structure results sections with hierarchical headings (e.g., "3.1. Spectroscopic Analysis of this compound"). Use footnotes to clarify abbreviations (e.g., "Hb-Chi" for this compound) and cite primary sources .
  • Include supplementary tables (formatted in 12-pt Times New Roman) detailing raw data, such as oxygen dissociation curves or mutation loci (e.g., β-globin chain substitutions) .

Q. What funding sources support hemoglobin variant research, and how to tailor proposals?

  • Target agencies like the American Society of Hematology or NIH grants focused on hemoglobinopathies. Emphasize the novelty of studying this compound’s thermodynamic properties in proposals .
  • Include preliminary data (e.g., electrophoresis gels or stability assays) and a Chicago-style bibliography to demonstrate methodological rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.